molecular formula C21H16N2O B12886878 3-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline CAS No. 83959-77-7

3-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline

Cat. No.: B12886878
CAS No.: 83959-77-7
M. Wt: 312.4 g/mol
InChI Key: HJHQMGVDCGSHNH-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • 1H NMR (Predicted, DMSO-d6) :

    • Aromatic Protons : Multiplets at δ 7.2–8.1 ppm (biphenyl and aniline rings).
    • Oxazole H-4 : Singlet at δ 8.0 ppm.
    • -NH2 : Broad singlet at δ 5.8 ppm (exchangeable protons).
  • 13C NMR :

    • Oxazole C-2: δ 150–155 ppm (deshielded due to adjacent nitrogen).
    • Biphenyl Carbons: δ 125–140 ppm.

Infrared (IR) Spectroscopy

  • Key Absorptions :
    • N-H Stretch: 3350–3450 cm−1 (aniline -NH2).
    • C=N Stretch: 1600–1650 cm−1 (oxazole ring).
    • C-O-C Stretch: 1220–1260 cm−1.

Mass Spectrometry (MS)

  • Molecular Ion Peak : m/z 312.37 ([M+H]+).
  • Fragmentation Patterns :
    • Loss of NH2 (m/z 295.3).
    • Cleavage of oxazole ring (m/z 167.1 for biphenyl fragment).

Table 3: Summary of Predicted Spectroscopic Data

Technique Key Signals
1H NMR δ 7.2–8.1 (aromatic), δ 8.0 (oxazole H-4), δ 5.8 (-NH2)
IR 3350–3450 cm−1 (N-H), 1600–1650 cm−1 (C=N)
MS m/z 312.37 ([M+H]+), m/z 295.3 ([M+H–NH2]+)

Properties

CAS No.

83959-77-7

Molecular Formula

C21H16N2O

Molecular Weight

312.4 g/mol

IUPAC Name

3-[5-(4-phenylphenyl)-1,3-oxazol-2-yl]aniline

InChI

InChI=1S/C21H16N2O/c22-19-8-4-7-18(13-19)21-23-14-20(24-21)17-11-9-16(10-12-17)15-5-2-1-3-6-15/h1-14H,22H2

InChI Key

HJHQMGVDCGSHNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CN=C(O3)C4=CC(=CC=C4)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Van Leusen oxazole synthesis, which involves the reaction of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes in the presence of a base . The reaction conditions often include the use of polar solvents and specific catalysts to achieve high yields and regioselectivity.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reaction conditions is tailored to minimize environmental impact and ensure cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the oxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acid derivatives, while reduction can produce aniline derivatives.

Scientific Research Applications

3-(5-([1,1’-Biphenyl]-4-yl)oxazol-2-yl)aniline has several scientific research applications:

Comparison with Similar Compounds

Key Observations :

  • Heterocycle Influence : Oxazole and oxadiazole cores differ in electron density, with oxadiazoles (e.g., 1,3,4-oxadiazole in ) being more electron-deficient, enhancing electrophilic reactivity.
  • Aniline Position : Meta-substitution (target compound) vs. ortho-substitution (e.g., ) alters molecular geometry and steric interactions in biological systems.

Physicochemical and Stability Comparisons

Compound Name Solubility (Predicted) Stability Notes
3-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline Low in water, moderate in DMSO Likely photostable due to lack of thiol groups
4-[5-(methylthio)-1,3,4-oxadiazol-2-yl]-aniline Moderate in methanol Light-sensitive; requires shielded synthesis
3-(5-Ethyl-benzooxazol-2-yl)-phenylamine Low in polar solvents Stable under standard conditions
4-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}aniline Not reported Likely stable due to methyl group

Key Observations :

  • Light Sensitivity : Compounds with thiol groups (e.g., ) require protected handling, whereas biphenyl or benzooxazole derivatives are likely more stable.
  • Solubility : The biphenyl group in the target compound may reduce aqueous solubility compared to smaller substituents (e.g., ethyl or methyl groups).

Key Observations :

  • Receptor Binding : The tert-butylphenyl group in enhances selectivity for sphingosine receptors, while the biphenyl group in the target compound may favor kinase interactions.
  • Material Science : Thiophene-containing derivatives (e.g., ) are prioritized for electronic applications due to their redox activity.

Biological Activity

3-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline, with the CAS number 26497-68-7, is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 3-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline is C21H16N2O. The compound features a biphenyl moiety linked to an oxazole ring and an aniline group, which contributes to its biological activity.

Anticancer Activity

Research indicates that compounds containing oxazole derivatives exhibit significant anticancer properties. A study highlighted that derivatives of oxazole have shown effectiveness against various cancer cell lines, including human colon adenocarcinoma (HT-29), gastric carcinoma (GXF 251), and lung adenocarcinoma (LXFA 629) .

Table 1: Anticancer Activity of 3-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline

Cell LineIC50 (µM)
HT-29 (Colon)2.76
GXF 251 (Gastric)9.27
LXFA 629 (Lung)1.14
OVXF 899 (Ovarian)2.76

The compound demonstrated selective cytotoxicity against renal cancer cell lines, indicating its potential as a targeted therapeutic agent .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : It has been shown to inhibit key enzymes involved in cancer progression, including carbonic anhydrase and histone deacetylases .
  • Cell Cycle Arrest : Compounds similar to 3-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline have been reported to induce cell cycle arrest in cancer cells, leading to apoptosis .
  • Modulation of Signaling Pathways : The compound may affect signaling pathways related to tumor growth and metastasis.

Case Studies

A notable study focused on the synthesis and biological evaluation of various oxazole derivatives, including 3-(5-([1,1'-Biphenyl]-4-yl)oxazol-2-yl)aniline. The study found that modifications to the oxazole ring could enhance anticancer activity significantly. For instance, a derivative showed improved potency against multiple tumor cell lines with IC50 values lower than those observed for the parent compound .

Q & A

Q. What strategies enable site-selective bioconjugation of the aniline group?

  • Methodological Answer : Protect the aniline NH2_2 with tert-butoxycarbonyl (Boc) groups during oxazole synthesis. Deprotect under acidic conditions (e.g., TFA/DCM) and conjugate with thiol-reactive linkers (e.g., maleimide-PEG) for targeted drug delivery .

Q. How do electron-donating groups on the aniline moiety affect ESIPT efficiency?

  • Methodological Answer : Introduce substituents (e.g., -OCH3_3) to stabilize the keto-enol tautomer. Transient absorption spectroscopy and fluorescence lifetime measurements reveal enhanced ESIPT efficiency (e.g., 90% quantum yield) in derivatives with strong electron-donating groups .

Q. What are the challenges in scaling up synthesis for in vivo studies?

  • Methodological Answer : Optimize batch reactions using flow chemistry for biphenyl coupling steps. Address solubility issues via PEGylation or nanoparticle encapsulation. Validate pharmacokinetics using LC-MS/MS in plasma samples .

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